3-[2-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-[2-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes benzyloxy, phenyl, fluorophenyl, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a benzyloxy compound with a phenyl derivative under specific conditions to form the benzyloxyphenyl intermediate.
Synthesis of the Fluorophenyl Oxadiazole Intermediate: This step involves the reaction of a fluorophenyl compound with an oxadiazole derivative to form the fluorophenyl oxadiazole intermediate.
Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the fluorophenyl oxadiazole intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with modified functional groups.
Scientific Research Applications
3-[2-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole include other oxadiazole derivatives, such as:
- 3-[2-(Benzyloxy)phenyl]-5-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
- 3-[2-(Benzyloxy)phenyl]-5-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential applications. The presence of the fluorophenyl group, in particular, may impart unique properties compared to other similar compounds.
Properties
Molecular Formula |
C24H17FN4O3 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H17FN4O3/c25-18-12-10-17(11-13-18)24-28-27-22(31-24)14-21-26-23(29-32-21)19-8-4-5-9-20(19)30-15-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
YBOLTSOGYWPSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)CC4=NN=C(O4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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